molecular formula C15H14N2O2 B14312794 2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- CAS No. 113985-25-4

2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)-

Cat. No.: B14312794
CAS No.: 113985-25-4
M. Wt: 254.28 g/mol
InChI Key: HBSPUANUJWUJJO-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a methoxyphenyl and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- typically involves the reaction of 3-(4-methoxyphenyl)-2-propenoic acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, 3-(4-methoxyphenyl)-, (E)-: A similar compound with a different substituent.

    2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (Z)-: The Z-isomer of the compound.

    3-(4-Methoxyphenyl)-2-propenoic acid: A precursor in the synthesis of the compound.

Uniqueness

2-Propenamide, 3-(4-methoxyphenyl)-N-2-pyridinyl-, (E)- is unique due to its specific structural features and the presence of both methoxyphenyl and pyridinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

113985-25-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C15H14N2O2/c1-19-13-8-5-12(6-9-13)7-10-15(18)17-14-4-2-3-11-16-14/h2-11H,1H3,(H,16,17,18)

InChI Key

HBSPUANUJWUJJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2

Origin of Product

United States

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